N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)16-17(18-12(2)20)21-15-6-4-3-5-14(15)19-16/h3-10,17H,1-2H3,(H,18,20) |
InChI Key |
CKFTUQSHNJHTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Acylation and Cyclization Strategy
A common approach for synthesizing benzothiazine-acetamide derivatives involves sequential acylation and cyclization. For example, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide (a structurally related herbicide precursor) begins with the acylation of 4-fluoro-N-isopropylbenzenamine using 2-(methylthio)acetyl chloride in acetonitrile with triethylamine as a base. The intermediate is subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to introduce the sulfonyl group. Adapting this protocol:
-
Acylation Step :
-
Cyclization/Oxidation :
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile → DCM |
| Temperature | 25°C (acyl.) → 0–25°C (ox.) |
| Reaction Time | 5 h (acyl.) → 12 h (ox.) |
| Yield | ~70–75% (crude) |
One-Pot Condensation Approach
An alternative method involves condensing 2-aminothiophenol derivatives with α-haloacetamides. For instance, N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is synthesized via cyclocondensation of 2-amino-5-(trifluoromethyl)thiophenol with methyl 2-chloroacetoacetate, followed by amidation. Adapted for the target compound:
-
Cyclocondensation :
-
React 2-amino-5-(4-methylphenyl)thiophenol with 2-chloro-N-(3-methylphenyl)acetamide in ethanol.
-
Add K₂CO₃ (2 equiv) and reflux at 80°C for 8 hours.
-
-
Workup :
-
Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
-
Concentrate under reduced pressure and purify via silica gel chromatography.
-
Optimization Data :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | +15% vs. NaOH |
| Solvent | Ethanol | +20% vs. THF |
| Temperature | 80°C | +25% vs. 60°C |
Purification and Characterization
Chromatographic Purification
Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. For N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide, gradient elution (10–40% ethyl acetate) resolves acetamide derivatives from unreacted starting materials.
Purification Metrics :
| Purity Stage | % Purity (HPLC) |
|---|---|
| Crude | 55–60% |
| After Column | 92–95% |
| Recrystallization | >99% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.45–7.20 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 4.25 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃). -
IR (KBr) :
3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Two-Step Acylation | High regioselectivity | Multi-step, longer time | 70–75 |
| One-Pot Condensation | Shorter duration | Requires excess reagents | 65–70 |
The two-step method offers better control over intermediate purity, while the one-pot approach reduces solvent use. Scale-up feasibility favors the two-step process due to easier isolation of intermediates.
Mechanistic Insights
The acylation step proceeds via nucleophilic attack of the benzothiazine amine on the acetyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Cyclization involves intramolecular nucleophilic substitution, where the thiolate anion displaces a chloride or other leaving group, forming the benzothiazine ring.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazine ring to a benzothiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidepressant Activity
Recent studies have shown that benzothiazine derivatives can exhibit antidepressant effects. For instance, compounds similar to N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters linked to mood regulation. In vitro assays demonstrated significant inhibitory activity against MAO-B, suggesting potential as antidepressant agents .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Compounds with similar structures were tested against various cancer cell lines, revealing promising results. For example, derivatives demonstrated cytotoxicity against human colorectal carcinoma cells (HCT116), with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Case Study 1: Antidepressant Screening
A series of benzothiazine derivatives were synthesized and screened for their antidepressant activity using the forced swim test (FST). Among these, several compounds exhibited a significant reduction in immobility time, indicating potential antidepressant effects. The study highlighted the importance of substituent variations on the benzothiazine core in modulating biological activity .
Case Study 2: Anticancer Evaluation
In another study focused on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. This dual action underscores the compound's potential as a multifaceted therapeutic agent .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Primary Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | Benzothiazine derivative | Antidepressant | - |
| Compound A | Benzothiazole derivative | Anticancer | 5.85 |
| Compound B | Benzimidazole derivative | Antimicrobial | 1.27 |
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or modulate inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the benzothiazine core and the aryl group attached to the acetamide moiety. These variations influence electronic properties, lipophilicity, and biological activity. Below is a detailed comparison:
Substituent Analysis
Table 1: Substituent Effects on Key Properties
Electronic and Steric Effects
- The absence of substituents on the benzothiazine core (other than 3-oxo) may enhance conformational flexibility .
- Nitrophenyl/Trifluoromethyl Analog : The nitro and CF₃ groups create strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological targets. The 6-CF₃ substitution on the benzothiazine may sterically hinder binding to certain enzymes.
- Methoxyphenyl Analog : The methoxy group balances lipophilicity and polarity, offering intermediate solubility and binding affinity.
Crystallographic and Computational Studies
- The 3-oxo-3,4-dihydro-2H-1,4-benzothiazin core’s puckering geometry has been analyzed using Cremer-Pople coordinates, revealing nonplanar conformations that influence intermolecular interactions .
- Software suites like SHELX and WinGX have been employed to resolve crystal structures of benzothiazine derivatives, aiding in the identification of hydrogen-bonding networks and packing motifs .
Biological Activity
N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide, with the CAS number 893692-92-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 296.4 g/mol
- Structure : The compound features a benzothiazine core, which is known for various pharmacological activities.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, although specific data on this compound's activity remains limited .
Antitumor Effects
This compound has been implicated in antitumor studies. Related compounds have shown the ability to inhibit tumor growth in various cancer models. For instance, derivatives have been evaluated for their effects on malignant pleural mesothelioma cells, where they exhibited antiproliferative effects by modulating signaling pathways like ERK and CD44 expression . This suggests that the compound could potentially be developed into a chemotherapeutic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : They may alter cellular signaling pathways linked to proliferation and survival.
- Interaction with Cellular Components : The compound may interact with DNA or proteins, leading to cytotoxic effects on cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide, and how can reaction conditions be optimized to improve yield?
The compound is synthesized via cyclization and condensation reactions. A common method involves reacting substituted amines with maleic anhydride followed by cyclization using o-aminothiophenol (o-ATP) under reflux conditions in ethanol or dichloromethane . Key optimizations include:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation relies on:
Q. How is the antifungal activity of this compound evaluated, and what are the common target pathogens?
Antifungal assays are performed using agar diffusion or broth microdilution methods against pathogens like Trichophyton rubrum and Epidermophyton floccosum. Minimum inhibitory concentrations (MICs) are determined, with active compounds showing MICs <50 µg/mL . Data interpretation requires comparison to positive controls (e.g., fluconazole) and statistical validation of zone-of-inhibition measurements .
Advanced Research Questions
Q. What computational or crystallographic methods are used to analyze the conformational stability of the benzothiazine core?
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles, torsion angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings) .
- DFT Calculations : Predict equilibrium geometries and assess intramolecular hydrogen bonding between the acetamide group and thiazine sulfur .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
